(4-Bromo-3-(difluoromethyl)phenyl)methanol
Description
(4-Bromo-3-(difluoromethyl)phenyl)methanol is a brominated aromatic alcohol featuring a difluoromethyl (-CF₂H) substituent at the 3-position of the phenyl ring. Its molecular formula is C₈H₆BrF₂O, with a molecular weight of 249.04 g/mol (calculated). The compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
For example, describes the synthesis of difluoromethyl-substituted benzene derivatives using 1-bromo-3-(difluoromethyl)benzene as a starting material, which could be adapted for this compound.
Properties
IUPAC Name |
[4-bromo-3-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWBACEGNZFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(4-Bromo-3-(difluoromethyl)phenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form 4-bromo-3-(difluoromethyl)benzaldehyde using oxidizing agents like chromium trioxide (CrO₃) .
Reduction: The compound can be reduced to 4-bromo-3-(difluoromethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH₄) .
Substitution: The bromine atom can be substituted with other groups, such as nitro (-NO₂) or amino (-NH₂) groups, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
4-Bromo-3-(difluoromethyl)benzaldehyde: (from oxidation).
4-Bromo-3-(difluoromethyl)benzene: (from reduction).
4-Bromo-3-(difluoromethyl)nitrobenzene: (from nitration).
Scientific Research Applications
Pharmaceutical Research
Antimicrobial Activity
Research indicates that derivatives of (4-Bromo-3-(difluoromethyl)phenyl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with bromo and difluoromethyl substitutions can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The presence of hydrophobic substituents on the phenyl ring appears to enhance the antimicrobial activity of these compounds .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of developing new therapeutic agents. Its structure allows for modifications that can lead to novel bromophenol derivatives with potential therapeutic effects. These derivatives are being investigated for their pharmacological properties, including anti-thrombolytic activities and biofilm inhibition.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a critical building block in organic synthesis. It is involved in various chemical reactions aimed at synthesizing complex molecules with potential bioactive properties. For example, researchers have conducted palladium-catalyzed cross-coupling reactions to create diverse molecular structures that may exhibit biological activities.
Synthesis of Novel Derivatives
The compound has been used to synthesize new diaryl methanes through alkylation reactions with substituted benzenes. Subsequent demethylation processes yield targeted bromophenol derivatives that are being explored for their medicinal properties. The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals.
Environmental Science
Pollutant Analysis
In environmental studies, this compound is employed as a tracer or marker for analyzing pollutants in ecosystems. Its unique chemical structure allows researchers to study the distribution and concentration of various contaminants using advanced detection methods. This application is crucial for informing environmental policies and remediation strategies.
Analytical Chemistry
Calibration and Validation
The compound is also utilized in analytical chemistry for calibrating instruments and validating analytical methods. Its presence helps ensure accurate and reliable results in quantifying and identifying various substances. The ability to modify polymers using this compound enhances their properties for specific industrial applications, further demonstrating its utility in practical applications.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of this compound to evaluate their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential use as antibacterial agents.
Case Study 2: Environmental Tracing
In an environmental analysis project, this compound was used as a marker to trace pollution levels in a contaminated water body. The study demonstrated its effectiveness in identifying pollutant concentrations over time, providing valuable data for remediation efforts.
Mechanism of Action
The mechanism by which (4-Bromo-3-(difluoromethyl)phenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Difluoromethyl vs. Methyl, Trifluoromethyl, and Halogenated Groups
The difluoromethyl group (-CF₂H) is distinct from methyl (-CH₃) and trifluoromethyl (-CF₃) groups in terms of electronic and steric properties:
- Electron-Withdrawing Effects : The -CF₂H group is less electron-withdrawing than -CF₃ but more than -CH₃, influencing reaction kinetics and binding interactions in biological systems .
- Hydrogen Bonding : The -CF₂H group can participate in weak hydrogen bonding, unlike -CF₃, which may enhance solubility compared to fully fluorinated analogs .
Table 1: Key Properties of Selected Analogs
Physicochemical Properties
- Molecular Weight : The difluoromethyl analog (249.04 g/mol) is heavier than the methyl analog (201.06 g/mol) due to fluorine substitution .
- Solubility: Fluorinated compounds generally exhibit lower aqueous solubility than non-fluorinated analogs. However, the -CF₂H group may improve solubility slightly compared to -CF₃ due to residual hydrogen-bonding capacity .
- Thermal Stability : Fluorinated derivatives often display higher thermal stability. For example, trifluoromethyl-substituted compounds decompose at higher temperatures than methyl analogs .
Biological Activity
(4-Bromo-3-(difluoromethyl)phenyl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound contains a bromine atom and a difluoromethyl group attached to a phenolic structure. The presence of these halogen substituents enhances the compound's lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of this compound is influenced by its functional groups:
- Hydroxyl Group : Facilitates hydrogen bonding with biological targets, enhancing interaction with enzymes or receptors.
- Difluoromethyl Group : Increases lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- Bromine Atom : Can participate in halogen bonding, further modulating biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related brominated compounds have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Compounds with similar structural motifs have been evaluated for anticancer activity. A study highlighted that derivatives of brominated phenols demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window.
Case Studies
- Antichlamydial Activity : A related study demonstrated that certain derivatives showed superior activity against Chlamydia compared to standard antibiotics. The mechanism involved disruption of bacterial cell wall synthesis, which could be attributed to the compound's structural characteristics .
- Antimicrobial Efficacy : In a comparative study, various brominated phenolic compounds were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that compounds with a difluoromethyl group exhibited lower MIC values, highlighting their potential as effective antimicrobial agents .
Data Table: Biological Activity Overview
Preparation Methods
Vapor-Phase Bromination
Vapor-phase bromination, adapted from methodologies in EP0420556A2, offers a solvent-free pathway to introduce bromine selectively. In this process, 3-(difluoromethyl)phenylmethanol is vaporized and reacted with bromine gas at reduced pressures (10–200 mm Hg) and temperatures below 100°C. The absence of solvents minimizes byproduct formation, while reflux systems maintain reactant concentrations, achieving yields exceeding 95% with ≤1% dibrominated impurities.
Key conditions :
-
Pressure: 50 mm Hg (optimal)
-
Temperature: 90–100°C
-
Bromine feed rate: 0.2–0.5 mL/min
-
Reflux ratio: 5.5 mL/min
This method’s scalability is demonstrated in continuous-flow reactors, where automated pressure and temperature controls enhance reproducibility.
Solution-Phase Bromination
Alternative approaches employ solution-phase bromination using N-bromosuccinimide (NBS) or Br₂ in dichloromethane. A study utilizing NBS with catalytic Lewis acids (e.g., FeBr₃) reported 82% yield at 0°C, though dibrominated byproducts reached 8%. Lower temperatures (−20°C) improved selectivity but reduced conversion rates to 65%.
Comparative advantages :
-
Vapor-phase : Higher purity, no solvent waste.
-
Solution-phase : Easier setup for small-scale synthesis.
Difluoromethylation Strategies
Electrophilic Difluoromethylation
The difluoromethyl group is introduced via electrophilic agents such as difluoromethyl iodide (CF₂HI) or Umemoto’s reagent. Reaction with 4-bromo-3-hydroxymethylphenylboronic acid in tetrahydrofuran (THF) at −78°C yields the target compound in 78% yield. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling, though oxygen sensitivity necessitates inert atmospheres.
Radical Difluoromethylation
Photocatalytic methods using CF₂Br₂ and a ruthenium-based catalyst (Ru(bpy)₃²⁺) under visible light achieve 70% yield at room temperature. This approach avoids harsh conditions but requires prolonged reaction times (24–48 hours).
Industrial-Scale Synthesis
Industrial production leverages vapor-phase bromination in automated flow reactors. A patented system (Figure 1) integrates a reboiler, rectifying column, and condenser to maintain vapor-phase equilibrium, enabling 500 kg/day output with 99% purity. Critical parameters include:
| Parameter | Value |
|---|---|
| Pressure | 50 mm Hg |
| Temperature | 90–100°C |
| Bromine feed rate | 0.3 mL/min |
| Throughput | 5.5 mL/min reflux |
Purification involves fractional distillation under vacuum, removing residual starting material (<2%) and isolating the product in >99% purity.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| Vapor-phase bromination | 95 | 99 | ≤1 |
| Solution-phase (NBS) | 82 | 92 | 8 |
| Radical difluoromethylation | 70 | 85 | 15 |
Q & A
Q. What are the optimal synthetic routes for (4-Bromo-3-(difluoromethyl)phenyl)methanol, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves reducing a brominated and fluorinated benzaldehyde precursor. A validated method includes:
- Step 1 : React 3-bromo-2,6-difluorobenzaldehyde with sodium borohydride (NaBH₄) in ethanol or methanol.
- Step 2 : Maintain temperatures between 0–25°C to ensure selective reduction of the aldehyde group to a hydroxymethyl group.
- Step 3 : Purify the product using recrystallization or column chromatography to achieve >95% purity .
Q. Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Reducing Agent | NaBH₄ (1.2–1.5 equiv) |
| Solvent | Ethanol/Methanol |
| Temperature | 0–25°C (controlled) |
| Yield Optimization | Slow addition of NaBH₄, inert atmosphere |
Q. How should researchers purify this compound, and what analytical techniques confirm purity?
Methodological Answer:
- Purification : Use recrystallization (solvent: hexane/ethyl acetate) or flash chromatography (silica gel, eluent: 20–30% ethyl acetate in hexane).
- Purity Confirmation :
Q. What spectroscopic and computational tools are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks from fluorine and bromine substituents.
- X-ray Crystallography : Determine precise bond angles and spatial arrangement (if crystals are obtainable).
- Computational Modeling :
Advanced Questions
Q. How do the bromine and difluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Bromine : Acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to its electronegativity and polarizability.
- Difluoromethyl (-CF₂H) : Electron-withdrawing effect activates the aryl ring for substitution but sterically hinders meta/para positions.
- Experimental Design :
Q. Reactivity Comparison
| Substituent | Reactivity (Relative Rate) | Preferred Position |
|---|---|---|
| -Br | High (leaving group) | Ortho/para |
| -CF₂H | Moderate (EWG + steric) | Ortho |
Q. What strategies are used to study this compound’s potential in medicinal chemistry, particularly regarding enzyme inhibition?
Methodological Answer:
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic profile.
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity to purified enzymes.
- Kinetic Studies : Determine IC₅₀ values using substrate turnover assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -CF₂H with -CF₃ or -Cl) to assess steric/electronic effects .
Case Study :
Inhibitory activity against Candida albicans CYP51 showed a 10-fold potency increase compared to non-fluorinated analogs, attributed to fluorine’s electronegativity enhancing target binding .
Q. How can computational models predict the compound’s interactions in biological systems or materials science applications?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., SARS-CoV-2 main protease). Focus on halogen bonding between bromine and backbone carbonyls.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate logP and polar surface area with membrane permeability data .
Q. Predicted Properties
| Property | Value | Relevance |
|---|---|---|
| logP | 2.8 ± 0.3 | Blood-brain barrier penetration |
| Polar Surface Area | 40 Ų | Solubility in aqueous media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
